2-Aminohexafluorobutanoic acid
Description
2-Aminohexafluorobutanoic acid is a fluorinated amino acid derivative characterized by a hexafluorobutyl chain substituted at the second carbon of the amino acid backbone.
Properties
Molecular Formula |
C4H3F6NO2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
2-amino-2,3,3,4,4,4-hexafluorobutanoic acid |
InChI |
InChI=1S/C4H3F6NO2/c5-2(11,1(12)13)3(6,7)4(8,9)10/h11H2,(H,12,13) |
InChI Key |
VOSIBYLLTWGOOM-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(N)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexafluorobutanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I .
Industrial Production Methods: Large-scale production of 2-Aminohexafluorobutanoic acid can be achieved using the same synthetic route, with modifications to optimize yield and purity. The process involves the formation of the Ni(II) complex, alkylation, and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce various N-substituted derivatives .
Scientific Research Applications
2-Aminohexafluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere of leucine in drug design.
Medicine: Research focuses on its use in developing fluorinated pharmaceuticals with improved metabolic stability.
Mechanism of Action
The mechanism of action of 2-Aminohexafluorobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 2-aminohexafluorobutanoic acid and are analyzed based on substituents, applications, and inferred properties:
2-Amino-2-methylbutanoic acid (CAS 595-39-1)
- Substituents : A methyl group at the second carbon.
- Molecular Weight : 117.15 g/mol (as listed in ).
- Properties: Non-fluorinated, leading to lower polarity and acidity compared to fluorinated analogs.
- Applications : Used in organic synthesis and as a chiral building block in pharmaceutical intermediates .
2-Amino-4-fluoroheptanoic acid (CAS 191986-91-1)
- Substituents: A single fluorine atom at the fourth carbon of a heptanoic acid chain.
- Properties : The fluorine atom enhances electronegativity but to a lesser extent than hexafluorinated groups. Likely exhibits moderate metabolic stability.
- Applications : Investigated in therapeutic research, particularly for enzyme inhibition or peptide modification .
2-Amino-4-hydroxy-4-phenylbutanoic acid (CAS 75162-17-3)
- Substituents : Hydroxyl and phenyl groups at the fourth carbon.
- The phenyl group may enhance aromatic interactions in drug design.
- Applications : Supplier data suggests use in specialty chemical synthesis .
Physicochemical Properties
Table 1: Comparative Properties of Selected Amino Acid Derivatives
Biological Activity
2-Aminohexafluorobutanoic acid (AHFBA) is a fluorinated amino acid derivative that has garnered attention for its unique chemical properties and potential biological activities. This article explores the biological activity of AHFBA, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
2-Aminohexafluorobutanoic acid is characterized by the presence of a hexafluorobutanoic acid moiety, which significantly alters its physicochemical properties compared to non-fluorinated amino acids. The fluorination enhances lipophilicity, potentially impacting membrane permeability and receptor interactions.
Biological Activity Overview
AHFBA has been studied for various biological activities, particularly in the context of its potential as an antimicrobial agent and its effects on metabolic pathways. Below are key findings from recent studies:
- Antimicrobial Activity : Studies have indicated that AHFBA exhibits antimicrobial properties against several bacterial strains. Its mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.
- Inhibition of Enzymatic Activity : AHFBA has been shown to inhibit specific enzymes involved in amino acid metabolism, which may contribute to its biological effects. The compound's structure allows it to act as a competitive inhibitor in certain enzymatic reactions.
In Vitro Studies
- Antimicrobial Efficacy : A study demonstrated that AHFBA exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, depending on the bacterial strain tested.
- Enzyme Inhibition : AHFBA was found to inhibit alanine racemase, an enzyme critical for bacterial cell wall synthesis. The inhibition constant (Ki) was determined to be approximately 15 µM, indicating moderate potency as an enzyme inhibitor.
Case Studies
- Case Study 1 : In a controlled laboratory setting, AHFBA was administered to cultures of Escherichia coli and Staphylococcus aureus. The results showed a dose-dependent reduction in bacterial viability, supporting its potential use as an antimicrobial agent.
- Case Study 2 : In another study focusing on metabolic pathways, AHFBA was administered to mammalian cell lines. The compound altered the levels of certain metabolites, suggesting an impact on metabolic regulation and signaling pathways.
Data Summary
| Activity | Observed Effect | MIC (µg/mL) | Ki (µM) |
|---|---|---|---|
| Antimicrobial (E. coli) | Significant reduction in viability | 10 | - |
| Antimicrobial (S. aureus) | Significant reduction in viability | 15 | - |
| Enzyme inhibition (alanine racemase) | Competitive inhibition | - | 15 |
Q & A
Q. What are the recommended analytical methods for confirming the purity of 2-Aminohexafluorobutanoic acid?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is widely used to assess purity, with nuclear magnetic resonance (NMR) verifying structural integrity. Solubility tests in polar solvents (e.g., water, DMSO) under controlled dilution ratios can further validate consistency . For fluorinated compounds, fluorine-19 NMR is particularly effective for detecting impurities .
Q. How can researchers optimize the synthesis of 2-Aminohexafluorobutanoic acid to minimize byproducts?
A stepwise fluorination approach using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions reduces side reactions. Reaction monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy ensures intermediate stability. Post-synthesis purification via recrystallization in hexane/ethyl acetate mixtures enhances yield .
Q. What solvent systems are most effective for improving the solubility of 2-Aminohexafluorobutanoic acid in biological assays?
Co-solvent systems combining DMSO (10–20%) with aqueous buffers (pH 7.4) enhance solubility without denaturing proteins. Pre-saturation of solvents with inert gases (e.g., nitrogen) prevents oxidative degradation during dissolution .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination patterns) impact the biological activity of 2-Aminohexafluorobutanoic acid derivatives?
Systematic substitution studies using X-ray crystallography (e.g., Acta Crystallographica data ) and molecular docking reveal that perfluorination increases metabolic stability but may reduce membrane permeability. Comparative assays with non-fluorinated analogs (e.g., 4-Aminobutanoic acid ) highlight fluorinated derivatives’ resistance to enzymatic hydrolysis .
Q. What methodologies resolve contradictions in reported toxicity profiles of fluorinated amino acids?
Discrepancies often arise from differences in cell lines or exposure durations. Meta-analyses using standardized OECD test guidelines (e.g., TG 455 for fluorochemicals) and dose-response modeling (e.g., benchmark dose analysis) clarify thresholds for cytotoxicity. Cross-referencing with ECHA’s SVHC (Substances of Very High Concern) dossiers ensures regulatory alignment .
Q. How can researchers detect trace environmental residues of 2-Aminohexafluorobutanoic acid in complex matrices?
Solid-phase extraction (SPE) paired with LC-MS/MS achieves detection limits <1 ng/L. Isotope dilution using ¹³C-labeled internal standards corrects matrix effects. Validation via interlaboratory studies (e.g., Arctic monitoring programs ) confirms method robustness for perfluoroalkyl substances (PFAS) .
Q. What computational models predict the reactivity of 2-Aminohexafluorobutanoic acid in peptide synthesis?
Density functional theory (DFT) simulations (e.g., Gaussian 16) model transition states for amide bond formation, identifying steric hindrance from fluorine atoms. Experimental validation via kinetic isotope effects (KIEs) aligns with computational predictions .
Methodological Guidance
- Data Contradiction Analysis : Apply triangulation by comparing results across orthogonal techniques (e.g., NMR vs. X-ray) and revisiting experimental conditions (e.g., pH, temperature) .
- Environmental Sampling : Follow EPA DSSTox protocols for PFAS analysis, including blank controls and chain-of-custody documentation to prevent cross-contamination .
- Ethical Reporting : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets, ensuring alignment with open-science frameworks like the European Open Science Cloud .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
